2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one 2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 62036-42-4
VCID: VC15973768
InChI: InChI=1S/C12H12O3/c1-3-9-6-10(14)12-7(2)4-8(13)5-11(12)15-9/h4-6,13H,3H2,1-2H3
SMILES:
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one

CAS No.: 62036-42-4

Cat. No.: VC15973768

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one - 62036-42-4

Specification

CAS No. 62036-42-4
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name 2-ethyl-7-hydroxy-5-methylchromen-4-one
Standard InChI InChI=1S/C12H12O3/c1-3-9-6-10(14)12-7(2)4-8(13)5-11(12)15-9/h4-6,13H,3H2,1-2H3
Standard InChI Key DBAQTPJYPSIYMD-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)C2=C(O1)C=C(C=C2C)O

Introduction

Chemical Identification and Physicochemical Properties

The molecular formula of 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol. Its IUPAC name, 2-ethyl-7-hydroxy-5-methylchromen-4-one, reflects the substitution pattern on the chromen-4-one backbone. Key identifiers include:

PropertyValue
CAS No.62036-42-4
Canonical SMILESCCC1=CC(=O)C2=C(O1)C=C(C=C2C)O
InChI KeyDBAQTPJYPSIYMD-UHFFFAOYSA-N
PubChem CID12355479
Melting PointNot reported
SolubilityResearch-grade only

The compound’s planar structure and hydrogen-bonding capacity (via the 7-hydroxy group) suggest moderate polarity, aligning with typical coumarin solubility profiles in polar aprotic solvents.

Synthesis and Structural Characterization

Spectroscopic Characterization

Although direct spectral data for 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one are unavailable, analogous compounds provide insight:

  • ¹H NMR: Expected signals include a singlet for the 7-hydroxy proton (δ 10.6–10.8 ppm), a deshielded H-3 proton (δ 8.3–8.5 ppm), and multiplet patterns for aromatic protons .

  • ¹³C NMR: The carbonyl carbon (C-4) typically resonates at δ 174–177 ppm, while oxygenated carbons (C-7) appear near δ 157–163 ppm .

  • HRMS: The molecular ion [M+H]⁺ should match the theoretical m/z of 204.22.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Substituted chromen-4-ones inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB and MAPK pathways. The ethyl group at position 2 may enhance lipophilicity, improving membrane permeability and target engagement compared to simpler derivatives .

Anticancer Properties

Preliminary studies on related compounds, such as 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one (Compound 45), demonstrate apoptosis induction in cancer cell lines (IC₅₀ = 12–18 μM) . The 5-methyl group in 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one could similarly stabilize interactions with oncogenic kinases or DNA topoisomerases.

Comparative Analysis with Structural Analogs

The table below contrasts key features of 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one with related chromen-4-ones:

CompoundSubstituentsBioactivity HighlightsReference
2-Ethyl-7-hydroxy-5-methyl2-Et, 7-OH, 5-MeHypothesized broad-spectrum
Compound 443-Ph, 7-OH, 5-MeIC₅₀ = 8.2 μM (DPPH assay)
Compound 453-Ph, 7-OH, 8-MeAntiproliferative (IC₅₀ = 12 μM)

The ethyl group at position 2 may confer unique pharmacokinetic advantages, such as prolonged half-life, compared to phenyl-substituted analogs.

Future Research Directions

  • Target Identification: Proteomic studies to map interactions with kinases, receptors, or DNA.

  • ADMET Profiling: Evaluation of absorption, metabolism, and toxicity in preclinical models.

  • Structural Optimization: Introducing electron-withdrawing groups at position 3 to enhance bioactivity .

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